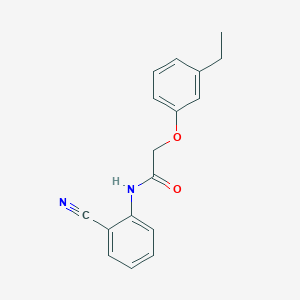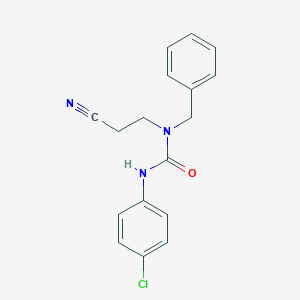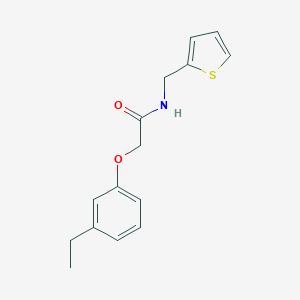![molecular formula C13H17NO5 B240494 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, also known as DOPA, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DOPA is a non-proteinogenic amino acid, which means that it is not incorporated into proteins in the same way as the 20 standard amino acids. Instead, DOPA has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is complex and multifaceted. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been shown to act as a competitive inhibitor of tyrosinase, which is the enzyme responsible for the production of melanin. By inhibiting tyrosinase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can reduce the production of melanin and may have applications in the treatment of hyperpigmentation disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to act as a substrate for dopa decarboxylase, which is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. By acting as a substrate for dopa decarboxylase, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these neurotransmitters and may have applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a range of biochemical and physiological effects that make it a valuable tool for scientific research. One of the most significant effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is its ability to act as a substrate for enzymes involved in the biosynthesis of melanin and neurotransmitters. By acting as a substrate, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can increase the production of these compounds and may have applications in the treatment of related disorders. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid in scientific research is its versatility. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid can be used in a wide range of experiments, including enzyme kinetics studies, cell culture experiments, and animal studies. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, one limitation of using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is that it is not a natural amino acid and may not accurately reflect the behavior of endogenous amino acids in biological systems. Additionally, 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has a relatively short half-life in vivo, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. One area of interest is the development of new synthetic methods for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid that are more efficient and cost-effective. Another area of interest is the development of new applications for 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid, such as in the treatment of neurological disorders or as a tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a complex process that involves several steps. One common method for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid involves the reaction of 3,4-dimethoxyaniline with diethyl oxalate to form a diethyl 3,4-dimethoxyphenylamino-5-oxopentanedioate intermediate. This intermediate is then hydrolyzed to form 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid. Other methods for synthesizing 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid have also been developed, including the use of alternative starting materials and reaction conditions.
Scientific Research Applications
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid has been used in a wide range of scientific research applications. One of the most common uses of 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is in the study of enzyme kinetics and mechanisms. 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid is a substrate for several enzymes, including tyrosinase and dopa decarboxylase, which are involved in the biosynthesis of melanin and neurotransmitters, respectively. By studying the kinetics and mechanisms of these enzymes using 5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid as a substrate, researchers can gain insights into the underlying biochemical processes.
properties
Product Name |
5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-(3,4-dimethoxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-7-6-9(8-11(10)19-2)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
WCXWKSSQOZKMPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)